Lithium acetate hydrate, Puratronic®; 99.998% (metals basis)
Description
Lithium acetate hydrate (LiCH₃CO₂·xH₂O) is a high-purity inorganic compound manufactured under the Puratronic® brand by Alfa Aesar (now part of Thermo Fisher Scientific). This product is characterized by its exceptional purity of 99.998% (metals basis), making it suitable for advanced applications in materials science, catalysis, and biochemistry. The Puratronic® line emphasizes ultra-low trace metal impurities, ensuring minimal interference in sensitive processes such as semiconductor fabrication, organic synthesis, and lithium-ion battery research .
Key properties include:
Properties
InChI |
InChI=1S/C2H4O2.Li.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPVNEIXAAIIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CC(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6LiO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
116277-84-0 | |
| Details | Compound: Acetic acid, lithium salt, hydrate | |
| Record name | Acetic acid, lithium salt, hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116277-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
85.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6108-17-4 | |
| Record name | Lithium acetate dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6108-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Lithium acetate hydrate primarily targets enzymes and neurotransmitter receptors in the body. It is known to interact with glycogen synthase kinase 3 , inositol phosphatases , and glutamate receptors . These targets play crucial roles in various biochemical pathways, contributing to the compound’s mood-stabilizing effects.
Mode of Action
The lithium ion (Li+) in lithium acetate hydrate can easily displace other ions like K+, Na+, and even Ca+2, despite its greater charge. This allows it to occupy the sites of several critical neuronal enzymes and neurotransmitter receptors. The compound is also believed to have a chaotropic effect, denaturing DNA, RNA, and proteins.
Biochemical Pathways
Lithium acetate hydrate affects several biochemical pathways. For instance, it increases basal levels of adenylate cyclase (AC) and cyclic adenosine monophosphate (cAMP) by inhibiting the G inhibitory protein. Once cells are stimulated, lithium transfers stability to the signaling system by reducing Gs activity. Thus, lithium modulates cAMP and AC activity to avoid large fluctuations.
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice. Given lithium’s extremely narrow therapeutic window, therapeutic drug monitoring to determine lithium blood concentrations remains a key component of clinical surveillance.
Result of Action
The molecular and cellular effects of lithium acetate hydrate’s action are diverse. It is known to permeabilize the cell wall of yeast for use in DNA transformation. In humans, it is used as a mood stabilizer, counteracting both mania and depression. Its action on various enzymes and neurotransmitter receptors contributes to these effects.
Action Environment
The action, efficacy, and stability of lithium acetate hydrate can be influenced by various environmental factors. For instance, its solubility in water is 29 g/100 mL at 20°C, which can affect its bioavailability. Moreover, factors such as age, body weight, renal function, and drug-drug interactions can cause variability in its pharmacokinetics, thereby affecting its action and efficacy.
Biological Activity
Lithium acetate hydrate, with the chemical formula CHLiO, is a lithium salt that has garnered attention in various biological and biochemical applications. This article explores its biological activity, applications in laboratory settings, and relevant research findings.
- Molecular Weight : 65.98 g/mol
- CAS Number : 546-89-4
- Solubility : Soluble in water
- Melting Point : 57.8 °C
Applications in Biological Research
Lithium acetate hydrate is primarily utilized in molecular biology as follows:
- DNA and RNA Gel Electrophoresis : It serves as a buffer to facilitate the separation of nucleic acids during electrophoresis.
- Yeast Transformation : The compound is used to permeabilize the cell wall of yeast, enhancing the uptake of DNA during transformation processes .
- Proteomics Research : As a metal acetate, it plays a role in various proteomic applications, aiding in the study of protein interactions and functions .
Biological Activity
Lithium ions have been shown to influence several biological pathways, particularly in the context of cellular signaling and gene expression:
- Neuroprotective Effects : Lithium has been extensively studied for its neuroprotective properties, particularly in the treatment of bipolar disorder. Research indicates that lithium can enhance neurogenesis and promote neuronal survival by modulating signaling pathways such as the Wnt/β-catenin pathway .
- Cellular Mechanisms :
Case Studies and Research Findings
Several studies have highlighted the biological implications of lithium acetate:
- Study on Yeast Transformation : A study demonstrated that lithium acetate effectively increased transformation efficiency in yeast cells by facilitating DNA uptake through cell wall permeabilization. This method has been widely adopted for genetic studies and recombinant DNA technology .
- Neuroprotective Mechanisms : A comprehensive review found that lithium's ability to stabilize mood is linked to its capacity to enhance brain-derived neurotrophic factor (BDNF) levels, which play a critical role in neuronal health and plasticity .
Data Table: Comparison of Biological Applications
Safety Considerations
Lithium acetate hydrate is classified as toxic if swallowed (H301). Proper safety measures should be observed when handling this compound, including wearing appropriate personal protective equipment (PPE) and following laboratory safety protocols .
Scientific Research Applications
Molecular Biology
Lithium acetate hydrate is extensively used in molecular biology, particularly for its role as a buffer in gel electrophoresis of nucleic acids.
Key Uses:
- Buffer for Gel Electrophoresis: It helps maintain pH stability during the separation of DNA and RNA fragments, enhancing resolution and clarity of bands.
- Yeast Transformation: Lithium acetate facilitates the transformation of yeast cells (Saccharomyces cerevisiae) by permeabilizing their cell walls, allowing for efficient uptake of plasmid DNA. This property is crucial for genetic engineering applications.
Case Study: Yeast Transformation Efficiency
A study demonstrated that using lithium acetate in the transformation protocol significantly increased the efficiency of incorporating plasmid DNA into yeast cells compared to conventional methods .
Electrochemical Applications
Lithium acetate hydrate serves as an electrolyte additive in lithium-ion batteries, improving performance metrics such as conductivity and stability.
Key Uses:
- Electrolyte Additive: Enhances the electrochemical performance of lithium-ion batteries by improving ionic conductivity and reducing resistance at high voltages.
Case Study: Battery Performance Enhancement
Research indicated that incorporating lithium acetate in the electrolyte formulation led to a notable increase in the cycle life and energy density of lithium-ion batteries .
Chemical Synthesis
As a precursor in chemical synthesis, lithium acetate can decompose upon heating to produce lithium oxide and acetic anhydride, which are valuable in various synthetic pathways.
Key Uses:
- Synthesis of Organolithium Compounds: Used as a reagent in organic synthesis to create organolithium compounds that serve as intermediates in the production of pharmaceuticals and agrochemicals.
Data Table: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Molecular Biology | Buffer for gel electrophoresis | Improved resolution of nucleic acids |
| Yeast transformation | Increased transformation efficiency | |
| Electrochemistry | Electrolyte additive | Enhanced battery performance |
| Chemical Synthesis | Precursor for organolithium compounds | Facilitates complex organic reactions |
Comparison with Similar Compounds
Comparison with Other Lithium Salts (Puratronic® and Ultra Dry Lines)
Lithium acetate hydrate is part of a broader family of high-purity lithium compounds. Below is a comparative analysis:
Key Observations :
- Lithium carbonate shares the same 99.998% purity but explicitly excludes calcium impurities (<20 ppm), critical for applications in optoelectronics where calcium can degrade performance .
- Lithium bromide achieves 99.998% purity in its Ultra Dry form, comparable to lithium acetate, but is optimized for anhydrous applications .
Comparison with Other Acetates (Puratronic® Line)
High-purity acetates are widely used in catalysis and materials synthesis. Notable examples include:
Key Observations :
- Sodium acetate hydrate (99.9985%) slightly exceeds lithium acetate in purity, though both are suitable for high-precision synthesis.
- Calcium acetate hydrate prioritizes exclusion of alkali earth metals, tailored for biomedical uses .
- Gallium(III) sulfate hydrate (99.999%) represents the highest purity tier in the Puratronic® line, emphasizing its role in catalysis .
Comparison with Non-Lithium Puratronic® Compounds
Puratronic® products span multiple elements, each optimized for niche applications:
Key Observations :
- Copper(I) iodide matches lithium acetate’s 99.998% purity, underscoring its utility in photovoltaics where copper purity is critical .
- Zirconium dinitrate oxide hydrate (99.994%) has marginally lower purity but is preferred for alcohol-soluble precursor applications .
Research Findings and Limitations
- Brand Consistency : Puratronic® products transitioned to Thermo Scientific Chemicals retain original SKUs and specifications, ensuring continuity .
Preparation Methods
Raw Material Selection and Pre-Treatment
The synthesis of high-purity lithium acetate hydrate begins with the careful selection of precursors. Industrial-grade lithium hydroxide monohydrate (LiOH·H₂O) and glacial acetic acid (CH₃COOH) are commonly used as starting materials due to their commercial availability and reactivity . For Puratronic®-grade products, however, these raw materials undergo pre-treatment to remove trace metal contaminants. Lithium hydroxide is often recrystallized from ultrapure water (18.2 MΩ·cm resistivity) to reduce impurities such as sodium, potassium, and transition metals . Similarly, acetic acid is distilled under vacuum to eliminate non-volatile residues before use.
The molar ratio of reactants is critical. A 1:1 stoichiometry ensures complete neutralization, but slight excesses of acetic acid (pH 7.0–7.5) are maintained to prevent lithium carbonate formation from atmospheric CO₂ . Pre-treated materials are stored in inert atmospheres (argon or nitrogen) to minimize hydration or decomposition prior to reaction.
Neutralization Reaction and Intermediate Purification
The core synthesis involves a neutralization reaction between lithium hydroxide and acetic acid:
This exothermic reaction is conducted under controlled conditions. In industrial settings, 200–250 kg of LiOH·H₂O is dissolved in deionized water (400–500 L) and mixed with 290–360 kg of glacial acetic acid under mechanical stirring . The solution is maintained at 50–60°C to enhance reaction kinetics while avoiding lithium acetate decomposition . Post-neutralization, the pH is adjusted to 7.0–7.5 using additional acetic acid, and the mixture is stabilized for 10–15 minutes to ensure completeness .
The crude lithium acetate solution is then filtered through 0.1 μm PTFE membranes to remove particulate impurities . For Puratronic®-grade material, this filtration is repeated using sintered glass filters under positive pressure to achieve sub-micron clarity.
Crystallization and Hydrate Control
Crystallization conditions dictate the hydrate form (monohydrate, dihydrate, or higher hydrates). To obtain the dihydrate (LiOOCCH₃·2H₂O) specified in Puratronic® products, the purified solution is concentrated to 50% of its original volume via vacuum evaporation at 60–70°C . Seed crystals of lithium acetate dihydrate are introduced to induce controlled nucleation, preventing amorphous phase formation.
Solvent choice significantly affects crystal quality. Isopropanol-methanol mixtures (1:1 v/v) yield well-defined dihydrate crystals, while aqueous solutions tend to form variable hydrates . Post-crystallization, the slurry is cooled to 10–15°C and aged for 12–24 hours to enhance crystal size and uniformity.
High-Purity Purification Techniques
Achieving 99.998% metals basis purity requires multi-stage purification:
-
Recrystallization : Crystals are dissolved in ultrapure water (1:3 w/v) and re-crystallized twice using the same solvent system . Each cycle reduces ionic impurities by 90–95%.
-
Chelation Chromatography : A chelating resin (e.g., Chelex 100) is used to sequester residual transition metals (Fe, Cu, Ni). The lithium acetate solution is passed through a resin column at 4°C, achieving ppb-level metal contamination .
-
Zone Refining : For critical applications, the solid is subjected to 5–10 passes in a zone-refining apparatus, which exploits differences in impurity solubility between solid and molten phases .
Drying and Stabilization
Final drying is performed in a vacuum oven (<1 kPa) at 50°C for 48 hours, reducing water content to <0.1% w/w . To prevent rehydration, the product is packaged in argon-filled, double-sealed containers with desiccant packs. X-ray diffraction (XRD) confirms the dihydrate structure, while inductively coupled plasma mass spectrometry (ICP-MS) verifies metal purity (Table 1).
Table 1: Typical Impurity Profile of Puratronic® Lithium Acetate Dihydrate
| Impurity | Concentration (ppm) | Method Detection Limit |
|---|---|---|
| Na | <0.5 | ICP-MS |
| K | <0.3 | ICP-MS |
| Fe | <0.1 | ICP-OES |
| Pb | <0.05 | ICP-MS |
| SO₄²⁻ | <1.0 | Ion Chromatography |
Quality Control and Analytical Validation
Puratronic® specifications require rigorous testing:
Q & A
Q. Protocol :
- Store in vacuum-sealed vials with molecular sieves.
- Avoid prolonged exposure to ambient humidity during weighing .
Advanced Question: What methodological optimizations are required for lithium acetate-mediated yeast transformation, and how does purity affect transformation efficiency?
Answer:
LiOAc permeabilizes yeast cell walls via chaotropic effects , disrupting hydrogen bonds to facilitate plasmid uptake . Key variables:
PEG Concentration : 40% PEG 3350 maximizes DNA adhesion to cell membranes.
Heat Shock : 42°C for 15–30 min enhances membrane fluidity.
LiOAc Purity : Contaminants like Mg²⁺ (>0.001%) or NH₄⁺ (>0.05%) inhibit plasmid binding.
Q. Optimization Workflow :
- Prepare 100 mM LiOAc/TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
- Pre-incubate yeast with LiOAc for 1 hr at 30°C.
- Include carrier DNA (salmon sperm, 100 μg/mL) to reduce non-specific binding.
- Validate transformation efficiency using a β-galactosidase reporter system .
Advanced Question: How can researchers resolve contradictions in lithium acetate buffer performance across different experimental setups (e.g., electrophoresis vs. PCR)?
Answer:
Discrepancies arise from:
- Voltage Gradients : Higher voltages (e.g., >50 V/cm) in electrophoresis may denature proteins in PCR-grade LiOAc.
- Ionic Strength : PCR requires ≤10 mM LiOAc to avoid Taq polymerase inhibition, while electrophoresis uses 100 mM–1 M.
Q. Troubleshooting Framework :
Electrophoresis Artifacts : Streaking or smearing may indicate residual RNase/DNase activity. Pre-treat buffers with DEPC or use ultrapure LiOAc (BioXtra grade) .
PCR Inhibition : Dilute LiOAc stock 1:10 and supplement with 0.1% BSA to stabilize polymerase activity .
Advanced Question: What are the implications of lithium acetate’s thermal stability for high-temperature applications (e.g., solid-state synthesis)?
Answer:
LiOAc’s anhydrous form (obtained by heating to 285°C) is used in solid-state reactions (e.g., Li-ion battery cathode synthesis). Key considerations:
- Dehydration Protocol : Heat hydrate at 150°C for 2 hr under vacuum (10⁻³ mbar) to prevent Li₂CO₃ formation.
- Phase Purity : Confirm via XRD; impurities (e.g., LiOH) alter ionic conductivity in battery electrolytes.
- Reactivity : Anhydrous LiOAc reacts exothermically with Al³⁺ above 200°C—use inert crucibles (Pt or ZrO₂) .
Advanced Question: How do trace metal specifications in Puratronic® LiOAc impact its use in trace-element-sensitive studies (e.g., metalloprotein research)?
Answer:
Even at 99.998% purity, residual metals (e.g., Cu²⁺ ≤0.0005%, Zn²⁺ ≤0.0005%) can chelate histidine residues or disrupt metalloprotein folding. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
